molecular formula C9H14O3 B14589483 (1S,5R)-5-Methyl-2-oxocyclohexyl acetate CAS No. 61592-64-1

(1S,5R)-5-Methyl-2-oxocyclohexyl acetate

Katalognummer: B14589483
CAS-Nummer: 61592-64-1
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: YIZGZUQIYLXENV-MUWHJKNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,5R)-5-Methyl-2-oxocyclohexyl acetate is an organic compound belonging to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-5-Methyl-2-oxocyclohexyl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites, can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,5R)-5-Methyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

(1S,5R)-5-Methyl-2-oxocyclohexyl acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1S,5R)-5-Methyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,5R)-5-Methyl-2-oxocyclohexyl propionate: Similar structure but with a propionate group instead of an acetate group.

    (1S,5R)-5-Methyl-2-oxocyclohexyl butyrate: Contains a butyrate group, leading to different chemical properties.

Uniqueness

(1S,5R)-5-Methyl-2-oxocyclohexyl acetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

61592-64-1

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

[(1S,5R)-5-methyl-2-oxocyclohexyl] acetate

InChI

InChI=1S/C9H14O3/c1-6-3-4-8(11)9(5-6)12-7(2)10/h6,9H,3-5H2,1-2H3/t6-,9+/m1/s1

InChI-Schlüssel

YIZGZUQIYLXENV-MUWHJKNJSA-N

Isomerische SMILES

C[C@@H]1CCC(=O)[C@H](C1)OC(=O)C

Kanonische SMILES

CC1CCC(=O)C(C1)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.